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Compound of Interest

Compound Name: Propyl 2-hydroxy-2-phenylacetate

Cat. No.: B1267330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Propyl 2-hydroxy-2-phenylacetate (CAS 5413-58-1), a key intermediate in the synthesis of

various pharmaceuticals, requires stringent quality control to ensure the efficacy and safety of

the final drug product. This guide provides a comparative analysis of Propyl 2-hydroxy-2-
phenylacetate from three hypothetical leading chemical suppliers: Quantum Synthesis, Stellar

Molecules, and Apex Chemicals. The comparison is based on publicly available data and

standardized analytical protocols to offer an objective assessment for researchers, scientists,

and drug development professionals.

Data Summary
The following tables summarize the key quality attributes of Propyl 2-hydroxy-2-
phenylacetate from the three suppliers. This data is representative of typical batch release

specifications and may vary.

Table 1: Physical and Chemical Properties
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Parameter
Quantum
Synthesis

Stellar Molecules Apex Chemicals

Appearance
White to off-white

crystalline powder

White crystalline

powder

Off-white to pale

yellow crystalline

powder

Melting Point (°C) 72-75 73-75 71-76

Solubility

Soluble in methanol,

ethanol, and

dichloromethane

Soluble in methanol,

ethanol, and

dichloromethane

Soluble in methanol,

ethanol, and

dichloromethane

Molecular Formula C₁₁H₁₄O₃ C₁₁H₁₄O₃ C₁₁H₁₄O₃

Molecular Weight 194.23 g/mol 194.23 g/mol 194.23 g/mol

Table 2: Purity and Impurity Profile

Parameter
Quantum
Synthesis

Stellar Molecules Apex Chemicals

Purity (HPLC, % Area) ≥ 99.5% ≥ 99.8% ≥ 99.0%

Mandelic Acid (%) ≤ 0.10% ≤ 0.05% ≤ 0.20%

Unidentified Impurities

(each, %)
≤ 0.05% ≤ 0.03% ≤ 0.10%

Total Impurities (%) ≤ 0.30% ≤ 0.15% ≤ 0.50%

Residual Solvents

(ppm)

Methanol: ≤ 3000,

Dichloromethane: ≤

600

Methanol: ≤ 2000,

Dichloromethane: ≤

500

Methanol: ≤ 3000,

Dichloromethane: ≤

600

Heavy Metals (ppm) ≤ 10 ≤ 10 ≤ 20

Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are

based on standard pharmaceutical analysis practices.
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High-Performance Liquid Chromatography (HPLC) for
Purity and Impurity Determination
This method is used to determine the purity of Propyl 2-hydroxy-2-phenylacetate and to

quantify known and unknown impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 220 nm.

Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

concentration of approximately 1 mg/mL.

Quantification: The percentage of impurities is calculated based on the area of the peaks

relative to the main peak of Propyl 2-hydroxy-2-phenylacetate.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Residual Solvent Analysis
This method is employed to identify and quantify residual solvents from the manufacturing

process.

Instrumentation: A GC-MS system with a headspace autosampler.

Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x

0.25 mm, 1.4 µm).

Carrier Gas: Helium.
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Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to

240°C at a rate of 10°C/min, and held for 5 minutes.

Injector Temperature: 250°C.

Detector (MS) Temperature: 280°C.

Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable

solvent (e.g., dimethyl sulfoxide).

Quantification: The concentration of each residual solvent is determined by comparing its

peak area to that of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation
¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H

and ¹³C NMR spectra are acquired. The resulting spectra are then compared with the

expected chemical shifts and coupling constants for Propyl 2-hydroxy-2-phenylacetate.

Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway where

derivatives of this compound might be involved.
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Experimental workflow for comparative analysis.
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Hypothetical Drug Action Pathway
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Hypothetical signaling pathway of a drug derivative.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1267330?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

